molecular formula C27H30N4O4S B11649241 (6Z)-6-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11649241
M. Wt: 506.6 g/mol
InChI Key: AQEVWALWMHBMNH-NJIOILOSSA-N
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Description

The compound (6Z)-6-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a thiadiazolo-pyrimidinone core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazolo-pyrimidinone core, followed by the introduction of the ethyl and imino groups, and finally the attachment of the phenyl and tert-butylphenoxyethoxy substituents. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance efficiency and reduce costs. This involves the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the imino group, leading to different reduced forms.

    Substitution: The phenyl and tert-butylphenoxyethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

(6Z)-6-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (6Z)-6-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6Z)-6-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: stands out due to its unique thiadiazolo-pyrimidinone core and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H30N4O4S

Molecular Weight

506.6 g/mol

IUPAC Name

(6Z)-6-[[4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C27H30N4O4S/c1-6-23-30-31-24(28)20(25(32)29-26(31)36-23)15-17-7-12-21(22(16-17)33-5)35-14-13-34-19-10-8-18(9-11-19)27(2,3)4/h7-12,15-16,28H,6,13-14H2,1-5H3/b20-15-,28-24?

InChI Key

AQEVWALWMHBMNH-NJIOILOSSA-N

Isomeric SMILES

CCC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OCCOC4=CC=C(C=C4)C(C)(C)C)OC)/C(=O)N=C2S1

Canonical SMILES

CCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCCOC4=CC=C(C=C4)C(C)(C)C)OC)C(=O)N=C2S1

Origin of Product

United States

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